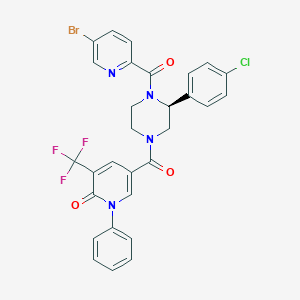![molecular formula C14H21FN2O B15275813 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic compound with the molecular formula C14H22FN2O. It is primarily used in research settings and is not intended for human or veterinary use
Méthodes De Préparation
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. Industrial production methods may involve bulk custom synthesis and the use of specific reagents to ensure high purity and yield .
Analyse Des Réactions Chimiques
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and various solvents like ethanol and dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: Although not used clinically, it serves as a model compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can be compared with other similar compounds, such as:
2-(4-fluorophenyl)ethylamine: An intermediate in its synthesis.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with similar biological activities.
4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Another compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H21FN2O |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-6-4-5-7-12(11)15/h4-7,10,13H,8-9,16H2,1-3H3 |
Clé InChI |
PAKKKLRCCFYNGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
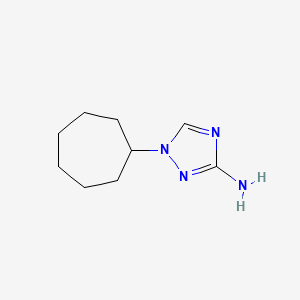
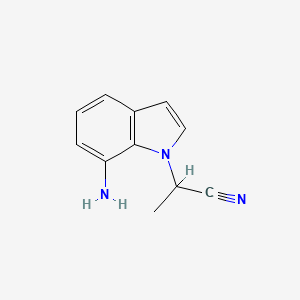
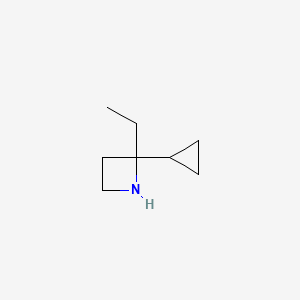
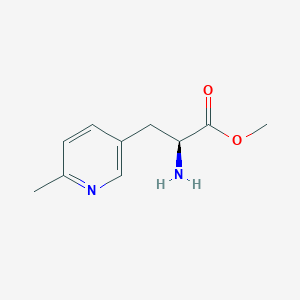
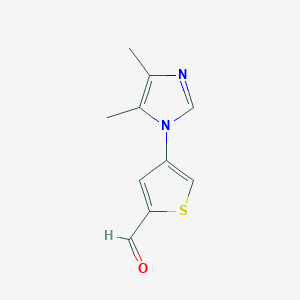

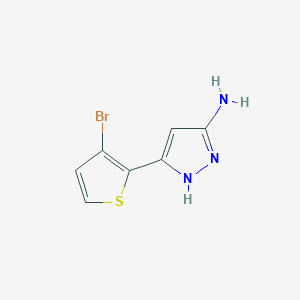
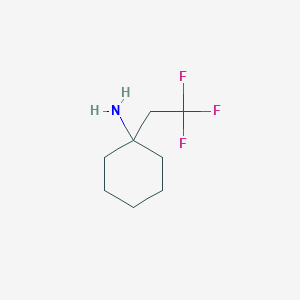
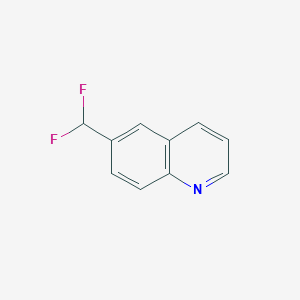
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
